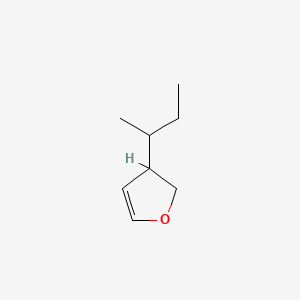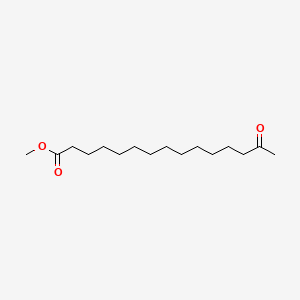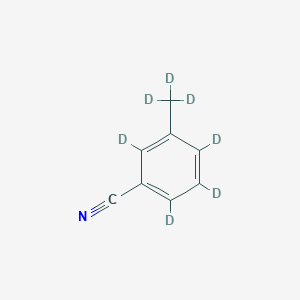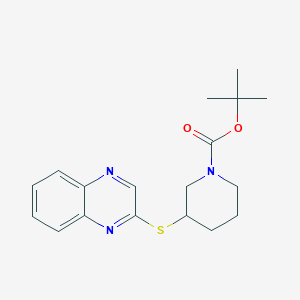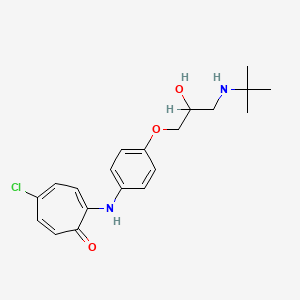
2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chloro-substituted cycloheptatrienone core and a tert-butylamino group. Its properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
The synthesis of 5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the cycloheptatrienone core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the chloro group: Chlorination of the cycloheptatrienone core is typically performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butylamino group: This step involves the reaction of the chloro-substituted cycloheptatrienone with tert-butylamine under controlled conditions.
Final assembly: The final step involves the coupling of the intermediate with 3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxyphenylamine to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cycloheptatrienone core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
5-Chloro-2-[[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]amino]-2,4,6-cycloheptatrien-1-one can be compared with other similar compounds, such as:
2-Chloro-4-nitroaniline: Similar in having a chloro group and an amino group, but differs in the presence of a nitro group.
4-Chloro-2-aminophenol: Similar in having a chloro group and an amino group, but differs in the presence of a hydroxyl group.
2-Chloro-4,6-dimethylaniline: Similar in having a chloro group and an amino group, but differs in the presence of methyl groups.
Propiedades
Número CAS |
38767-88-3 |
|---|---|
Fórmula molecular |
C20H25ClN2O3 |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]anilino]-5-chlorocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C20H25ClN2O3/c1-20(2,3)22-12-16(24)13-26-17-8-6-15(7-9-17)23-18-10-4-14(21)5-11-19(18)25/h4-11,16,22,24H,12-13H2,1-3H3,(H,23,25) |
Clave InChI |
SLOFMNJNPTZBKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


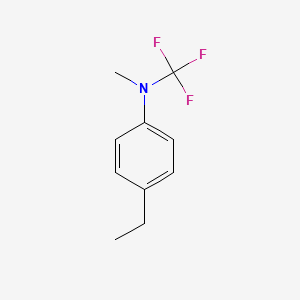
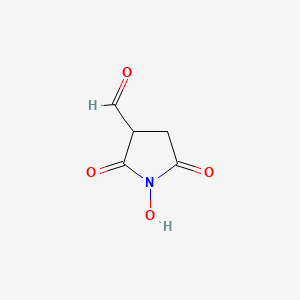
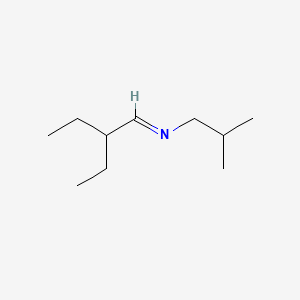
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)

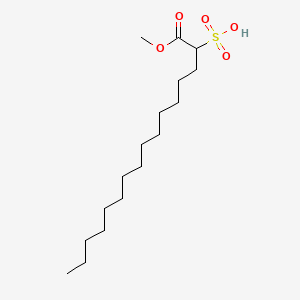

![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
